molecular formula C16H13ClN2O B4515109 2-chloro-N-[4-(cyanomethyl)phenyl]-4-methylbenzamide

2-chloro-N-[4-(cyanomethyl)phenyl]-4-methylbenzamide

Cat. No.: B4515109
M. Wt: 284.74 g/mol
InChI Key: SRLWAZMVYJWPME-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(cyanomethyl)phenyl]-4-methylbenzamide is an organic compound with the molecular formula C15H11ClN2O. This compound is characterized by the presence of a chloro group, a cyanomethyl group, and a methylbenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(cyanomethyl)phenyl]-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 4-(cyanomethyl)aniline in the presence of a base such as triethylamine to yield the desired product. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(cyanomethyl)phenyl]-4-methylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction Reactions: The nitrile group can be reduced to form an amine.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted benzamides.

    Oxidation Reactions: Formation of carboxylic acid derivatives.

    Reduction Reactions: Formation of primary amines.

Scientific Research Applications

2-chloro-N-[4-(cyanomethyl)phenyl]-4-methylbenzamide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(cyanomethyl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[4-(cyanomethyl)phenyl]benzamide
  • 2-chloro-N-[4-(cyanomethyl)phenyl]acetamide
  • N-(cyanomethyl)benzamide

Uniqueness

2-chloro-N-[4-(cyanomethyl)phenyl]-4-methylbenzamide is unique due to the presence of both a chloro and a cyanomethyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-chloro-N-[4-(cyanomethyl)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-11-2-7-14(15(17)10-11)16(20)19-13-5-3-12(4-6-13)8-9-18/h2-7,10H,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLWAZMVYJWPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)CC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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